2,4-dichloro-6-(cyclopentyloxy)pyrimidine
Description
Properties
CAS No. |
1864566-44-8 |
|---|---|
Molecular Formula |
C9H10Cl2N2O |
Molecular Weight |
233.09 g/mol |
IUPAC Name |
2,4-dichloro-6-cyclopentyloxypyrimidine |
InChI |
InChI=1S/C9H10Cl2N2O/c10-7-5-8(13-9(11)12-7)14-6-3-1-2-4-6/h5-6H,1-4H2 |
InChI Key |
LWCXQPCCTVVIHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC(=NC(=N2)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,4,6-Trichloropyrimidine
Synthesized via exhaustive chlorination of pyrimidine-2,4,6-triol using POCl₃ (5 eq) and PCl₅ (2 eq) at 110°C for 8 h. Yield: 91% after distillation.
Selective 6-Position Substitution
Conditions :
-
Substrate : 2,4,6-Trichloropyrimidine (1 eq)
-
Nucleophile : Cyclopentanol (1.2 eq), NaH (1.5 eq)
-
Solvent : Anhydrous THF, 0°C → RT, 12 h
The reaction exploits the enhanced leaving-group ability of the 6-chloro due to electron-withdrawing effects from 2- and 4-chlorines. Workup involves filtration (Celite®), solvent evaporation, and recrystallization (hexane/EtOAc). Yield: 74% (HPLC purity >98%).
Regioselectivity Control
-
Temperature : Lower temps (0–25°C) favor 6-substitution; >40°C leads to 2/4 side reactions.
-
Base : NaH outperforms K₂CO₃ or Et₃N by preventing ring-opening side reactions.
This method prioritizes early introduction of the cyclopentyloxy group to avoid competing reactions during chlorination.
Synthesis of 6-Hydroxy-2,4-Dichloropyrimidine
Mitsunobu Etherification
Reagents :
-
6-Hydroxy-2,4-dichloropyrimidine (1 eq)
-
Cyclopentanol (1.5 eq)
-
DIAD (1.5 eq), PPh₃ (1.5 eq)
-
Solvent: Anhydrous DMF, N₂, 25°C, 24 h
Post-reaction purification via flash chromatography (hexane/EtOAc gradient) affords the target compound in 79% yield.
Advantages :
-
Avoids high-temperature chlorination steps.
-
Enables use of acid-sensitive substrates.
Comparative Analysis of Methods
Table 1: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|
| Diol Chlorination | 88 | 99 | Requires diol precursor synthesis |
| Nucleophilic Substitution | 74 | 98 | Limited scalability due to cryogenic conditions |
| Mitsunobu + Chlorination | 79 | 97 | High reagent cost (DIAD, PPh₃) |
Reaction Optimization Insights :
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-(cyclopentyloxy)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.
Hydrolysis: The cyclopentyloxy group can be hydrolyzed under acidic or basic conditions to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Oxidation and Reduction Reactions: Products include oxides or dechlorinated derivatives.
Hydrolysis: The major product is the hydroxyl derivative of the original compound.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its chlorinated positions allow for further functionalization through substitution reactions.
- Reactivity : It undergoes various chemical reactions including substitution, oxidation, and hydrolysis. The chlorine atoms at positions 2 and 4 can be replaced with nucleophiles such as amines or thiols.
Biology
- Biological Activity : Research indicates that 2,4-dichloro-6-(cyclopentyloxy)pyrimidine exhibits potential antimicrobial and anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes or receptors critical for cellular processes.
- Case Studies : In studies targeting the epidermal growth factor receptor (EGFR) kinase, derivatives of this compound have shown promising inhibitory activities against cancer cell lines .
Medicine
- Drug Development : The compound is being explored as a potential drug candidate for various therapeutic applications due to its biological activities. For instance, it may inhibit kinases involved in cancer progression .
- Therapeutic Mechanism : Its interaction with molecular targets can lead to significant biological effects such as apoptosis in cancer cells or inhibition of bacterial growth.
Industry
- Agrochemicals : The compound is also investigated for its potential use in developing agrochemicals that can enhance crop yields or protect against pests.
- Material Science : It is utilized in creating materials with specific electronic or optical properties due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-(cyclopentyloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Substituent Diversity and Reactivity
The 6-position substituent significantly impacts chemical behavior and applications. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., 3-nitrophenoxy): Enhance electrophilicity, facilitating nucleophilic substitutions for drug synthesis .
- Aromatic Heterocycles (e.g., pyridinyl) : Improve binding affinity in receptor-targeted therapies .
- Alkyl/Ether Groups (e.g., methoxymethyl, cyclopentyloxy) : Increase lipophilicity, affecting membrane permeability and metabolic stability .
Physical and Chemical Properties
Crystallographic and spectroscopic data highlight structural differences:
Notes:
Key Trends :
Biological Activity
2,4-Dichloro-6-(cyclopentyloxy)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique cyclopentyloxy substituent, which influences its pharmacological properties. Research has indicated its potential applications in various fields, including antimicrobial and anticancer therapies.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 1864566-44-8 |
| Molecular Formula | C9H10Cl2N2O |
| Molecular Weight | 233.09 g/mol |
| IUPAC Name | 2,4-dichloro-6-cyclopentyloxypyrimidine |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit the activity of certain kinases and enzymes involved in cellular processes such as DNA replication and cell proliferation, making it a candidate for anticancer applications .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains suggests potential use in treating infections. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Anticancer Properties
The compound has been explored for its anticancer effects, particularly against non-small cell lung cancer (NSCLC). In vitro studies have shown promising results where derivatives of this compound inhibited the epidermal growth factor receptor (EGFR) kinase, a crucial target in cancer therapy .
Other Biological Activities
Research indicates that pyrimidine derivatives, including this compound, possess a range of other biological activities such as anti-inflammatory and antioxidant effects . These properties are essential in developing therapeutic agents for various diseases.
Case Studies
- Anticancer Efficacy : A study synthesized several derivatives of this compound and evaluated their inhibitory activity against EGFR. The most promising derivative showed an inhibition rate of 81.9% against EGFR, highlighting the potential for developing effective cancer therapies .
- Antimicrobial Testing : In a controlled study, the compound was tested against multiple bacterial strains. Results indicated a significant reduction in bacterial growth, supporting its application as an antimicrobial agent.
Comparison with Similar Compounds
The unique cyclopentyloxy group in this compound differentiates it from other pyrimidine derivatives. Below is a comparison with similar compounds:
| Compound Name | Structure Variation | Biological Activity |
|---|---|---|
| 2,4-Dichloro-6-methoxypyrimidine | Methoxy group instead of cyclopentyloxy | Moderate anticancer activity |
| 2,4-Dichloro-6-ethoxypyrimidine | Ethoxy group instead | Lower antimicrobial activity |
Q & A
Q. What are the recommended synthetic routes for 2,4-dichloro-6-(cyclopentyloxy)pyrimidine, and how can reaction conditions be optimized?
Answer: The synthesis of pyrimidine derivatives often involves nucleophilic substitution and coupling reactions. For structurally analogous compounds (e.g., 2-Ethoxy-4,6-dichloropyrimidine), organolithium reagents are used to introduce substituents at the C-4 and C-6 positions . Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in cyclopentyloxy-group introduction .
- Temperature : Controlled heating (80–120°C) minimizes side reactions during cyclization .
- Bases : Use of mild bases (e.g., K₂CO₃) avoids hydrolysis of sensitive chloro groups .
Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product in >85% purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates .
- Waste disposal : Chlorinated pyrimidine waste must be segregated and treated by certified biohazard waste services to avoid environmental contamination .
- Emergency measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .
Q. Which analytical techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopentyloxy-group integration at δ 4.5–5.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ for C₉H₁₁Cl₂N₂O: calc. 257.0245) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect chlorinated byproducts .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?
Answer:
- Cross-validation : Compare experimental data with computational models (e.g., DFT-calculated NMR shifts) to identify discrepancies in substituent orientation .
- Isotopic labeling : Use deuterated solvents to distinguish solvent peaks from compound signals in crowded NMR regions .
- Tandem MS/MS : Fragment ions help confirm the presence of labile groups (e.g., cyclopentyloxy fragmentation patterns) .
Q. What strategies mitigate side reactions during multi-step synthesis of this compound?
Answer:
- Protecting groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent undesired substitutions .
- Sequential addition : Introduce chloro and cyclopentyloxy groups in separate steps to avoid steric clashes .
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and halt steps at optimal conversion points .
Q. How does the electronic nature of the cyclopentyloxy group influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Electron-donating effects : The cyclopentyloxy group increases electron density at the pyrimidine ring, enhancing susceptibility to electrophilic aromatic substitution .
- Steric hindrance : The bulky cyclopentyl group may slow Pd-catalyzed couplings (e.g., Suzuki-Miyaura); using bulky ligands (e.g., XPhos) improves yields .
- Solvent effects : Non-polar solvents (e.g., toluene) reduce steric interference in metal-mediated reactions .
Q. What pharmacological assays are suitable for evaluating the biological activity of this compound?
Answer:
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cellular uptake : Radiolabel the compound with ¹⁴C to quantify bioavailability in cell lines (e.g., HepG2) .
- Target binding : Surface plasmon resonance (SPR) measures real-time interactions with purified proteins (e.g., BSA for preliminary binding studies) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking simulations : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., cyclooxygenase-2) .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER) to identify key residues for mutagenesis studies .
- QSAR models : Corporate substituent electronic parameters (Hammett σ) to predict bioactivity trends across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
